Octyl 4-nitro-1h-imidazole-5-carboxylate
Description
Octyl 4-nitro-1H-imidazole-5-carboxylate is a nitro-substituted imidazole derivative featuring an octyl ester group at position 5 and a nitro group at position 4 of the heteroaromatic ring. Crystallographic analysis of similar compounds often employs SHELX programs for structure determination, highlighting their importance in elucidating molecular configurations .
Properties
CAS No. |
36137-91-4 |
|---|---|
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
octyl 5-nitro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-4-5-6-7-8-19-12(16)10-11(15(17)18)14-9-13-10/h9H,2-8H2,1H3,(H,13,14) |
InChI Key |
KTIICRZILZKTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often employs copper-catalyzed [3 + 2] cycloaddition reactions. These reactions provide multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant without the need for expensive catalysts .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-nitro-1h-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization and copper catalysts for cycloaddition . The conditions often involve mild temperatures and the use of oxygen as an oxidant.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Octyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of Octyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
Table 1: Comparative Properties of Octyl 4-Nitro-1H-Imidazole-5-Carboxylate and Analogs
*Lipophilicity inferred from substituent contributions.
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